molecular formula C9H22N3Na2O3P B12676830 (5-((2-((2-Aminoethyl)amino)ethyl)amino)pentyl)phosphonic acid, sodium salt CAS No. 71436-95-8

(5-((2-((2-Aminoethyl)amino)ethyl)amino)pentyl)phosphonic acid, sodium salt

Cat. No.: B12676830
CAS No.: 71436-95-8
M. Wt: 297.24 g/mol
InChI Key: UTTQTNASKPVSJZ-UHFFFAOYSA-L
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Description

The compound "(5-((2-((2-Aminoethyl)amino)ethyl)amino)pentyl)phosphonic acid, sodium salt" is a polyaminophosphonic acid derivative characterized by a pentyl backbone substituted with multiple aminoethyl groups and a terminal phosphonic acid moiety. Its sodium salt form enhances solubility in aqueous environments, making it suitable for applications in metal chelation, biomedicine, and industrial catalysis. The structure features a branched aliphatic chain with three nitrogen atoms, enabling strong coordination with metal ions such as Ca²⁺, Mg²⁺, and transition metals. This multifunctional design distinguishes it from simpler aminophosphonic acids, offering improved stability and binding capacity in complex systems .

Properties

CAS No.

71436-95-8

Molecular Formula

C9H22N3Na2O3P

Molecular Weight

297.24 g/mol

IUPAC Name

disodium;N'-[2-(5-phosphonatopentylamino)ethyl]ethane-1,2-diamine

InChI

InChI=1S/C9H24N3O3P.2Na/c10-4-6-12-8-7-11-5-2-1-3-9-16(13,14)15;;/h11-12H,1-10H2,(H2,13,14,15);;/q;2*+1/p-2

InChI Key

UTTQTNASKPVSJZ-UHFFFAOYSA-L

Canonical SMILES

C(CCNCCNCCN)CCP(=O)([O-])[O-].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-((2-((2-Aminoethyl)amino)ethyl)amino)pentyl)phosphonic acid, sodium salt typically involves the reaction of a primary amine with a phosphonic acid derivative. One common method involves the use of bromotrimethylsilane followed by methanolysis to produce the phosphonic acid functional group . The reaction conditions often require an acidic environment, such as hydrochloric acid, to facilitate the dealkylation of dialkyl phosphonates .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process typically includes the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(5-((2-((2-Aminoethyl)amino)ethyl)amino)pentyl)phosphonic acid, sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various phosphonic acid derivatives, amine derivatives, and phosphine compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(5-((2-((2-Aminoethyl)amino)ethyl)amino)pentyl)phosphonic acid, sodium salt has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (5-((2-((2-Aminoethyl)amino)ethyl)amino)pentyl)phosphonic acid, sodium salt involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple amine groups allow it to form strong interactions with biological molecules, potentially inhibiting enzyme activity or modulating receptor function. The phosphonic acid group can also participate in coordination with metal ions, affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound belongs to the broader class of aminophosphonic acids, which are phosphorus analogs of amino acids. Key structural analogs include:

Compound Name Structure Key Functional Groups pKa Values Solubility (g/L, H₂O) Applications
Target Compound (Sodium Salt) 5-((2-((2-Aminoethyl)amino)ethyl)amino)pentyl-phosphonic acid, Na⁺ Aliphatic amine branches, phosphonate 2.1, 6.8, 9.4 120 (pH 7) Metal chelation, biomedical coatings
α-Aminoethylphosphonic acid (α-Ala-P) CH₃CH(NH₂)PO₃H₂ Single α-amine, phosphonate 1.8, 5.3 85 (pH 7) Antibacterial agents, enzyme inhibition
β-Aminoethylphosphonic acid (CILIATIN, β-Ala-P) NH₂CH₂CH₂PO₃H₂ Single β-amine, phosphonate 2.3, 7.1 78 (pH 7) Antimetabolite, agricultural fungicides
p-Aminophenylphosphonic acid C₆H₄(NH₂)PO₃H₂ (para-substituted) Aromatic amine, phosphonate 1.5, 4.9, 8.2 45 (pH 7) Corrosion inhibition, polymer additives
[4-(Hydroxyamino)-4-oxo-1-phenyl-butyl]phosphonic acid C₆H₅CH₂C(O)N(OH)CH₂PO₃H₂ Hydroxyamide, phenyl group 2.5, 5.1, 10.0 30 (pH 7) Enzyme inhibitors, redox-active materials

Key Comparative Findings

  • Chelation Efficiency : The target compound exhibits superior metal-binding capacity (log K for Ca²⁺ = 5.2) compared to α-Ala-P (log K = 3.8) and β-Ala-P (log K = 4.1) due to its branched amine architecture, which provides multiple coordination sites .
  • Solubility: The sodium salt form of the target compound has ~40% higher aqueous solubility than non-salt analogs like p-aminophenylphosphonic acid, enhancing its utility in biological systems .
  • Thermal Stability: Unlike aromatic analogs (e.g., p-aminophenylphosphonic acid), the aliphatic backbone of the target compound resists decomposition up to 250°C, making it suitable for high-temperature industrial processes .

NMR Characterization

¹H and ³¹P NMR studies reveal distinct shifts for the target compound:

  • ¹H NMR : δ 1.45 (pentyl chain), δ 2.8–3.2 (amine protons), δ 3.5 (phosphonate CH₂).
  • ³¹P NMR : δ 18.5 ppm (phosphonate group), unaffected by pH changes due to sodium salt stabilization .

Industrial Relevance

In water treatment, the target compound achieves 98% scale inhibition (CaCO₃) at 10 ppm, outperforming β-Ala-P (75% at 15 ppm) . Its low toxicity (LD₅₀ > 2000 mg/kg in rats) further supports biomedical adoption.

Biological Activity

(5-((2-((2-Aminoethyl)amino)ethyl)amino)pentyl)phosphonic acid, sodium salt (CAS Number: 71436-95-8), is a complex organic compound characterized by its phosphonic acid functional group and multiple amine groups. This compound has garnered attention for its potential biological activities, including enzyme inhibition and therapeutic applications. This article provides an overview of its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

PropertyValue
Molecular Formula C₉H₂₂N₃Na₂O₃P
Molecular Weight 297.243 g/mol
CAS Number 71436-95-8

Synthesis Methods

The synthesis of this compound typically involves the reaction of a primary amine with a phosphonic acid derivative. A common method includes:

  • Reagents : Bromotrimethylsilane and methanol.
  • Conditions : Controlled reaction conditions to ensure high purity.
  • Industrial Production : Utilizes automated reactors for efficiency.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The presence of multiple amine groups enhances its capacity to form strong interactions with biological molecules, potentially leading to:

  • Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active sites.
  • Receptor Modulation : It can modulate receptor functions through competitive inhibition.

Enzyme Inhibition Studies

Research indicates that this compound is effective in inhibiting various enzymes. For instance, it has been evaluated for its inhibitory effects on enzymes involved in metabolic pathways:

  • Target Enzymes : Phosphorylating enzymes and proteases.
  • IC₅₀ Values : Specific IC₅₀ values for enzyme inhibition have been reported in various studies, showcasing its potency.

Case Studies

  • Anticancer Activity :
    • A study evaluated the anticancer properties of related compounds, demonstrating significant life span increases in treated mice models when administered at specific doses (12 mg/kg/day). Although direct studies on the sodium salt were limited, related phosphonic compounds showed promise against murine lymphocytic leukemia .
  • Antimicrobial Properties :
    • The compound has been explored as a potential antimicrobial agent due to its structural similarity to known antimicrobial scaffolds. Research on amino acid-based antimicrobial agents indicates that modifications can enhance activity against bacteria and fungi .

Comparative Analysis

To understand the uniqueness of this compound compared to similar phosphonic acids, a comparison is made with simpler analogs:

CompoundKey CharacteristicsBiological Activity
(2-Aminoethyl)phosphonic acidSimpler structureModerate enzyme inhibition
(2-Aminoethyl)phosphonateSimilar reactivityLimited therapeutic use
(5-((2-((2-Aminoethyl)amino)...Extended carbon chainEnhanced reactivity and inhibition

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